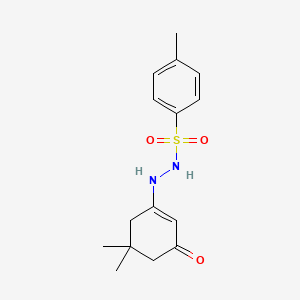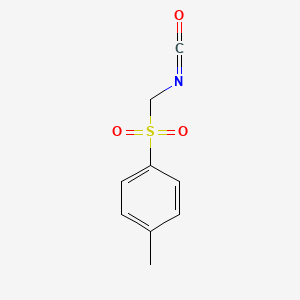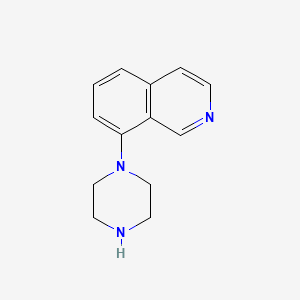
Disilyl acetylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
. This compound is characterized by the presence of a triple bond between two carbon atoms, each bonded to a silicon atom. Disilyl acetylene is of significant interest in the field of organosilicon chemistry due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Disilyl acetylene can be synthesized through various methods. One common approach involves the reaction of disilane with acetylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, play a crucial role in determining the yield and purity of this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced using similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions: Disilyl acetylene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into disilane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone (O₃) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides and alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Disilanols and disiloxanes.
Reduction: Disilane derivatives.
Substitution: Substituted disilanes.
科学的研究の応用
Disilyl acetylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: this compound derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound derivatives.
Industry: this compound is used in the production of advanced materials, including semiconductors and coatings.
作用機序
The mechanism of action of disilyl acetylene involves its ability to participate in various chemical reactions due to the presence of the reactive triple bond and silicon atoms. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the triple bond can react with oxidizing agents to form new silicon-oxygen bonds .
類似化合物との比較
Disilyl acetylene can be compared with other silicon-containing compounds, such as:
Disilanes: Compounds with two silicon atoms bonded together.
Disiloxanes: Compounds with silicon-oxygen-silicon linkages.
Disilanols: Compounds with silicon-hydroxyl groups.
Uniqueness: this compound is unique due to the presence of the triple bond between carbon atoms, which imparts distinct reactivity and properties compared to other silicon-containing compounds .
特性
IUPAC Name |
2-silylethynylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Si2/c3-1-2-4/h3-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDJMJLBNOBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#C[SiH3])[SiH3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070-76-4 |
Source


|
| Record name | Disilyl acetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL 2-[(5-CHLORO-3-NITROPYRIDIN-2-YL)OXY]ACETATE](/img/structure/B3045359.png)
![1-Chlorobicyclo[1.1.1]pentane](/img/structure/B3045360.png)
![4,9-Epoxynaphth[2,3-d]isoxazole, 3a,4,9,9a-tetrahydro-3-phenyl-](/img/structure/B3045361.png)









